Spiramycin I-d3 chemical properties and structure
Spiramycin I-d3 chemical properties and structure
An In-depth Technical Guide to Spiramycin (B21755) I-d3: Chemical Properties, Structure, and Applications
Introduction
Spiramycin I-d3 is the deuterated stable isotope-labeled analog of Spiramycin I, a macrolide antibiotic.[1][2] As a member of the erythromycin-carbomycin group, Spiramycin I is a 16-membered macrolide produced by Streptomyces ambofaciens.[3][4] Due to its distinct mass difference from the parent compound, Spiramycin I-d3 is a valuable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enhancing the accuracy and precision of pharmacokinetic and metabolism studies.[5][6] This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Spiramycin I-d3 for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
Spiramycin I-d3 is characterized by the incorporation of three deuterium (B1214612) atoms.[1][2] It appears as a white to off-white solid and is sensitive to temperature and moisture.[7][8]
Table 1: Chemical and Physical Properties of Spiramycin I-d3
| Property | Value | Source(s) |
| Chemical Name | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3 | [2][7][9] |
| Synonyms | Foromacidin A-d3, Spiramycin A-d3 | [2][7][9] |
| CAS Number | 1355452-20-8 | [1][2][10] |
| Unlabeled CAS | 24916-50-5 | [1][9] |
| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄ | [2] |
| Molecular Weight | 846.07 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [7][8] |
| Purity | ≥95% | [2] |
| Storage | 2-8°C Refrigerator or -20°C Freezer | [7][8] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [8] |
The structure of Spiramycin I consists of a 16-membered lactone ring with three sugar moieties: two aminosugars (mycaminose and forosamine) and one neutral sugar (mycarose).[11] In Spiramycin I-d3, the deuterium labels are typically located on one of the dimethylamino groups.
Experimental Protocols
Synthesis and Purification of Neo Spiramycin I-d3
A common application and related synthesis involves the conversion of Spiramycin I to its active metabolite, Neo Spiramycin I, and its deuterated analog.[5][12] The synthesis of Neo Spiramycin I-d3 is achieved through the acid-catalyzed hydrolysis of Spiramycin I in a deuterium-rich environment, which removes the mycarose (B1676882) sugar.[5]
Materials:
-
Spiramycin I (≥95% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM, anhydrous)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve Spiramycin I in a solution of DCl in D₂O.
-
Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction with anhydrous sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC) to isolate Neo Spiramycin I-d3.[5]
Table 2: Preparative HPLC Conditions for Purification
| Parameter | Condition |
| System | Preparative HPLC with UV detector |
| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 232 nm |
The collected pure fractions are combined and lyophilized to obtain the final product as a white solid.[5]
Caption: Synthetic pathway from Spiramycin I to Neo Spiramycin I-d3.
LC-MS/MS Analysis using Spiramycin I-d3 as an Internal Standard
Spiramycin I-d3 is an ideal internal standard for the quantification of spiramycin in biological matrices.[6][13]
Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma, add 10 µL of the Spiramycin I-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[6][14]
-
Centrifuge the sample at 10,000 x g for 10 minutes.[6]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Table 3: Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC System | HPLC or UHPLC system |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring | Multiple Reaction Monitoring (MRM) |
Note: Protic solvents like water and methanol can add to the formyl group of spiramycin, altering its mass. It is recommended to use aprotic solvents for standard solution preparation and to analyze samples promptly.[11]
Caption: Experimental workflow for LC-MS/MS analysis.
Mechanism of Action
Spiramycin exerts its antibiotic effect by inhibiting bacterial protein synthesis.[3][15] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA within the polypeptide exit tunnel.[6][16] This binding obstructs the path of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[6][16] This action halts protein elongation and ultimately inhibits bacterial growth, making the antibiotic primarily bacteriostatic.[15][16]
Caption: Signaling pathway for Spiramycin's antibiotic activity.
Conclusion
Spiramycin I-d3 is an essential tool for the accurate quantification of Spiramycin in complex biological matrices. Its chemical properties are well-defined, and its application as a stable isotope-labeled internal standard in LC-MS/MS methods is crucial for reliable bioanalytical data. The experimental protocols and workflows provided in this guide offer a framework for researchers to develop and validate robust analytical methods for studying this important macrolide antibiotic.
References
- 1. Spiramycin I-d3 | CAS 1355452-20-8 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. Spiramycin | Antibiotic | Antibacterial | Parasite | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Spiramycin I-d3 [chemicalbook.com]
- 9. Spiramycin I-D3 | CAS No- 24916-50-5(unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 10. clearsynth.com [clearsynth.com]
- 11. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Spiramycin - Wikipedia [en.wikipedia.org]
- 16. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
